(R)-lavandulyl diphosphate(3-)
Description
Overview of Isoprenoid Biosynthesis and Diversity
Isoprenoids, also known as terpenoids, represent the largest and most diverse class of natural products, with over 60,000 known compounds. researchgate.net They are synthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These precursors are produced through two primary pathways: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.goviastate.edu
The vast structural diversity of isoprenoids arises from the various ways these C5 units are assembled and subsequently modified. frontiersin.org This diversity underpins their wide range of biological functions in plants, including roles as hormones, pigments, and defense compounds. mdpi.com
Classification of Terpenoids and Isoprenyl Diphosphate Synthases (IDSs)
Terpenoids are classified based on the number of C5 units in their carbon skeleton. nih.gov Monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), and so on, are formed by the sequential addition of IPP units to an allylic diphosphate primer, such as DMAPP. iastate.edu The enzymes responsible for catalyzing these chain elongation reactions are called isoprenyl diphosphate synthases (IDSs) or prenyltransferases. iastate.edunih.gov
Regular (Head-to-Tail) vs. Irregular (Non-Head-to-Tail) Condensations
The vast majority of isoprenoids are formed through a "head-to-tail" (or 1'-4) condensation of IPP with an allylic diphosphate. iastate.edu This regular condensation mechanism is the most common in nature and gives rise to what are known as "regular terpenes". nih.gov However, a smaller but significant group of "irregular terpenes" are formed through non-head-to-tail condensations. researchgate.net One such example is the "head-to-middle" condensation. nih.gov
Position of (R)-Lavandulyl Diphosphate as an Irregular Monoterpene Precursor
(R)-lavandulyl diphosphate is a prime example of an irregular monoterpene precursor. nih.gov It is synthesized via a "head-to-middle" condensation of two molecules of DMAPP. nih.govacs.org This reaction is catalyzed by a specific type of IDS known as lavandulyl diphosphate synthase (LPPS). acs.org (R)-lavandulyl diphosphate then serves as the direct precursor for the biosynthesis of other irregular monoterpenes, such as lavandulol (B192245) and lavandulyl acetate (B1210297), which are characteristic fragrance components of lavender essential oil. nih.govbiorxiv.org
Historical Context of (R)-Lavandulyl Diphosphate Discovery and Enzymatic Characterization
The biosynthetic origin of irregular monoterpenes in plants like lavender remained elusive for a considerable time. While the pathways for regular monoterpenes were well-established, the enzymes responsible for the formation of irregular structures were not. capes.gov.br A significant breakthrough came with the isolation and functional characterization of a novel cis-prenyl diphosphate synthase from Lavandula x intermedia, which was named lavandulyl diphosphate synthase (LPPS). capes.gov.brnih.gov
This enzyme, LiLPPS, was found to specifically catalyze the head-to-middle condensation of two DMAPP units to produce (R)-lavandulyl diphosphate. capes.gov.brnih.gov Further research led to the determination of the X-ray crystal structure of LPPS, providing detailed insights into its unique catalytic mechanism. nih.gov This discovery was a landmark in understanding the biosynthesis of irregular terpenes, revealing a new branch in the complex network of isoprenoid metabolism. researchgate.net
| Enzyme Characteristics of LiLPPS from Lavandula x intermedia | |
| Protein Length | 305 amino acids nih.gov |
| Molecular Weight | Approximately 34.5 kDa nih.gov |
| Substrate | 2 x Dimethylallyl diphosphate (DMAPP) nih.gov |
| Product | (R)-lavandulyl diphosphate (LPP) nih.gov |
| Kinetic Parameters | |
| Km | 208 ± 12 µM nih.gov |
| kcat | 0.1 s-1 nih.gov |
| Structure | Homodimer nih.gov |
| Cooperativity | Positive cooperativity (Hill coefficient of 2.7) nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H17O7P2-3 |
|---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
[[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/p-3/t10-/m0/s1 |
InChI Key |
LHLLBECTIHFNGQ-JTQLQIEISA-K |
Isomeric SMILES |
CC(=CC[C@@H](COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Canonical SMILES |
CC(=CCC(COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Formation of R Lavandulyl Diphosphate
Upstream Precursor Pathways for Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
The production of IPP and DMAPP is a critical prerequisite for the biosynthesis of all terpenoids, including (R)-lavandulyl diphosphate.
The MVA pathway, occurring in the cytosol, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com This intermediate is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation of (R)-mevalonate yield IPP. wikipedia.org In eukaryotes, this "lower" part of the pathway involves the phosphorylation of mevalonate (B85504) twice at the 5-OH position, followed by decarboxylation to produce IPP. wikipedia.org
Key Intermediates of the Mevalonate Pathway
| Intermediate | Description |
| Acetyl-CoA | The initial carbon source for the pathway. wikipedia.org |
| Acetoacetyl-CoA | Formed by the condensation of two acetyl-CoA molecules. metwarebio.com |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Formed from the condensation of acetoacetyl-CoA and another acetyl-CoA molecule. metwarebio.com |
| (R)-Mevalonate | The product of HMG-CoA reductase activity. wikipedia.orgnih.gov |
| Mevalonate-5-phosphate | The first phosphorylated intermediate. metwarebio.com |
| Mevalonate-5-pyrophosphate | The second phosphorylated intermediate. |
| Isopentenyl diphosphate (IPP) | The final C5 product of the pathway. wikipedia.org |
The MEP pathway, also known as the non-mevalonate pathway, takes place in the plastids of plants and is the source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed intermediate of this pathway. nih.govwikipedia.org A series of subsequent enzymatic reactions ultimately leads to the formation of both IPP and DMAPP. nih.gov
Key Intermediates of the Methylerythritol Phosphate (B84403) Pathway
| Intermediate | Description |
| Pyruvate and Glyceraldehyde-3-phosphate | The initial precursors of the pathway. nih.gov |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | The product of the first enzymatic step. nih.gov |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | The first committed intermediate of the pathway. nih.govwikipedia.org |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | An intermediate formed from MEP. |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | A phosphorylated intermediate. |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | A cyclic diphosphate intermediate. nih.gov |
| (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | The precursor to both IPP and DMAPP. oup.com |
| Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | The final C5 products of the pathway. benthamdirect.com |
Isopentenyl diphosphate isomerase (IDI) is a crucial enzyme that catalyzes the reversible isomerization of the less reactive IPP to the more electrophilic DMAPP. nih.govwikipedia.org This interconversion is essential for maintaining the appropriate balance of IPP and DMAPP required for the synthesis of various isoprenoids. oup.com The reaction proceeds through a protonation/deprotonation mechanism, involving the addition of a proton to the C3-C4 double bond of IPP, which results in a transient carbocation intermediate. wikipedia.orgnih.gov Subsequent removal of a proton from C2 leads to the formation of the C2-C3 double bond in DMAPP. wikipedia.org In organisms utilizing the MVA pathway, where IPP is the primary product, IDI is essential for generating the DMAPP needed to initiate isoprenoid chain elongation. oup.comnih.gov While the MEP pathway produces both IPP and DMAPP, IDI activity is still often present to modulate the ratio of these two precursors. nih.gov
Lavandulyl Diphosphate Synthase (LPPS)-Mediated Catalysis
(R)-lavandulyl diphosphate is synthesized by the enzyme lavandulyl diphosphate synthase (LPPS), which belongs to the family of prenyltransferases. nih.govwikipedia.org
Unlike the majority of terpene synthases that catalyze the head-to-tail condensation of an allylic diphosphate (like DMAPP or geranyl diphosphate) with a homoallylic diphosphate (IPP), LPPS exhibits unique substrate specificity. nih.govnih.gov This enzyme specifically catalyzes the condensation of two molecules of the allylic diphosphate, DMAPP, to form (R)-lavandulyl diphosphate. nih.govwikipedia.orgnih.gov The enzyme does not utilize IPP for this specific reaction, highlighting its distinct catalytic function in the biosynthesis of irregular monoterpenes. nih.gov The bacterially produced LPPS from Lavandula x intermedia specifically catalyzed the head-to-middle condensation of two DMAPP units to LPP in vitro. nih.gov
The formation of (R)-lavandulyl diphosphate by LPPS proceeds via an unusual "head-to-middle" condensation mechanism. nih.gov This involves the ionization of one DMAPP molecule at an allylic site (S1) to form a carbocation, while a second DMAPP molecule is housed in a nucleophilic site (S2). nih.govresearchgate.net The double bond of the DMAPP in the S2 site then attacks the C2 position of the carbocationic DMAPP in the S1 site. nih.gov This C1'-C2 linkage results in the formation of the characteristic branched lavandulyl skeleton. nih.gov This mechanism is a departure from the typical head-to-tail (C1'-C4) condensation seen in the biosynthesis of regular monoterpenes. nih.gov The reaction results in the formation of (R)-lavandulyl diphosphate and the release of a diphosphate molecule. wikipedia.org
Stereochemical Outcome: Exclusive Formation of the (R)-Enantiomer of Lavandulyl Diphosphate
The enzymatic synthesis of lavandulyl diphosphate (LPP) exhibits a high degree of stereoselectivity, yielding exclusively the (R)-enantiomer. This stereochemical precision is dictated by the unique architecture of the active site within the lavandulyl diphosphate synthase (LPPS) enzyme. LPPS catalyzes an unusual "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (DMAPP) nih.govresearchgate.net.
The reaction mechanism involves the ionization of one DMAPP molecule at an allylic site (S1) to form a carbocation, while a second DMAPP molecule is positioned as the nucleophile in a separate site (S2). The subsequent attack of the nucleophilic DMAPP on the carbocation leads to the formation of a lavandulyl carbocation intermediate. The final step is a proton abstraction, facilitated by a phosphate group of the second DMAPP, to form the stable LPP product nih.gov.
Structural and mechanistic studies, including X-ray crystallography of LPPS, have provided a detailed model of the enzyme's active site. This model demonstrates how the precise orientation of the substrates and catalytic residues guides the reaction pathway. Based on this structural framework, the enzymatic product is unequivocally identified as (R)-lavandulyl diphosphate, a finding that aligns with experimental results nih.gov. This inherent stereocontrol ensures the specific formation of the biologically relevant enantiomer for subsequent metabolic processes.
Enzymatic Promiscuity and Competing Activities
The synthases responsible for producing irregular monoterpenyl diphosphates, such as lavandulyl diphosphate synthase (LPPS), can exhibit enzymatic promiscuity. This phenomenon refers to the ability of an enzyme to catalyze reactions other than its primary physiological one, often by accepting alternative substrates or generating alternative products from the natural substrate. This catalytic flexibility contributes to the vast structural diversity of isoprenoids found in nature nih.gov. In the case of enzymes that synthesize LPP, this promiscuity leads to the formation of other irregular and even regular monoterpenyl diphosphates.
Co-formation of Other Irregular Monoterpenyl Diphosphates (e.g., Chrysanthemyl Diphosphate)
A notable example of enzymatic promiscuity is the co-formation of chrysanthemyl diphosphate (CPP), another irregular monoterpene, alongside LPP. Research on enzymes from Artemisia tridentata (big sagebrush) has shown that a single enzyme can produce both LPP and CPP when DMAPP is the only available substrate expasy.org.
Conversely, the enzyme primarily responsible for CPP synthesis, chrysanthemyl diphosphate synthase (CDS), also demonstrates this promiscuous activity. While CDS primarily catalyzes the c1'-2-3 cyclopropanation of two DMAPP molecules to yield CPP as its major product, it is also capable of producing LPP as a minor product nih.govresearchgate.net. This indicates a shared mechanistic branch point where the enzyme can direct the condensation of two DMAPP units towards either cyclopropanation (forming CPP) or a branching reaction (forming LPP) nih.gov.
Minor Formation of Regular Monoterpenyl Diphosphates (e.g., Geranyl Diphosphate)
In addition to producing other irregular monoterpenes, some lavandulyl diphosphate synthases can generate regular monoterpenes under specific substrate conditions. When the enzyme is incubated not only with its primary substrate DMAPP but also with isopentenyl diphosphate (IPP)—the universal five-carbon building block for most terpenes—it can catalyze the formation of geranyl diphosphate (GPP) expasy.org.
GPP is the precursor to the vast majority of "regular" monoterpenes, which are formed through a standard "head-to-tail" condensation of one DMAPP and one IPP molecule. The ability of an enzyme that typically performs a "head-to-middle" condensation to also catalyze a "head-to-tail" reaction highlights its catalytic flexibility. The Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS), however, shows a strong preference for DMAPP, with IPP consumption remaining near zero even when present in the reaction mixture, indicating that this promiscuous activity can vary significantly between orthologous enzymes nih.gov.
Enzymology of Lavandulyl Diphosphate Synthase Lpps
Gene Isolation and Molecular Characterization
The gene encoding LPPS was first isolated and characterized from Lavandula x intermedia, a commercially significant hybrid species of lavender. nih.gov This novel cis-prenyl diphosphate (B83284) synthase was designated LiLPPS. The identification of LiLPPS was a significant step in understanding the biosynthetic origin of irregular monoterpenes in Lavandula. nih.gov The open reading frame (ORF) of the cloned LiLPPS cDNA encodes a protein of 305 amino acids. nih.gov The discovery of LiLPPS revealed that unlike many other plants that use trans-prenyl diphosphate synthases for monoterpene biosynthesis, Lavandula employs a cis-prenyl diphosphate synthase to create the precursor for its distinctive irregular monoterpenes. nih.gov
A homology-based cloning strategy was instrumental in the isolation of the LiLPPS gene. nih.gov Researchers utilized expressed sequence tag (EST) and transcriptome databases from Lavandula to search for sequences with homology to known prenyl diphosphate synthases (PDPSs). nih.gov This search identified several candidates, including sequences homologous to both trans- and cis-PDPSs. Among the candidates with homology to cis-PDPSs, a novel contig was identified which was later confirmed to be the LiLPPS. nih.gov This approach leverages the conserved sequences found in enzyme families to identify new members, proving effective in discovering the first cis-PDPS involved in irregular monoterpene biosynthesis. nih.gov
To characterize the enzymatic function of LiLPPS, the gene was expressed in a heterologous system. Escherichia coli is a widely used host for the production of recombinant proteins due to its well-understood genetics and rapid growth. frontiersin.orgresearchgate.net The LiLPPS open reading frame was cloned into an expression vector and introduced into E. coli. nih.gov The recombinant protein, which had an estimated molecular weight of approximately 34.5 kDa, was then produced by the bacterial cells. nih.gov
Purification of the recombinant LiLPPS was achieved using affinity chromatography. nih.govnih.gov A common method involves adding a polyhistidine tag (His-tag) to the recombinant protein, which allows it to bind to a resin containing immobilized metal ions, such as nickel (Ni-NTA agarose (B213101) affinity chromatography). nih.govnih.gov This technique enables the separation of the tagged protein from the host cell's native proteins, resulting in a purified enzyme sample suitable for biochemical assays and structural studies. nih.govmdpi.com
Protein Structure and Architecture
The three-dimensional structure of LPPS has been determined through X-ray crystallography, providing critical insights into its unique catalytic mechanism. nih.gov The crystal structure of LiLPPS reveals that the enzyme forms a homodimer. researchgate.net X-ray diffraction data for the crystallized enzyme have been collected at high resolution, allowing for detailed atomic-level analysis of the protein's architecture. nih.gov The structure of LPPS in complex with its substrate, dimethylallyl diphosphate (DMAPP), has also been solved, elucidating the positions of key residues within the active site. nih.gov
Table 1: Crystallographic Data for Lavandula x intermedia LPPS (LiLPPS)
| Parameter | Value |
|---|---|
| PDB ID | 5hc8 |
| Resolution (Å) | 1.87 |
| Space Group | C 2 2 21 |
| Unit Cell Dimensions (a, b, c in Å) | 54.211, 140.235, 78.702 |
| Unit Cell Angles (α, β, γ in °) | 90.00, 90.00, 90.00 |
Data sourced from PDB entry 5hc8.
This structural conservation suggests a shared evolutionary origin and a similar catalytic framework. nih.gov The LPPS structure contains two substrate-binding sites: an allylic site (S1) where one DMAPP molecule binds and ionizes, and a second site (S2) that accommodates the other DMAPP molecule, which acts as the nucleophile. nih.gov This two-site architecture is a characteristic feature of cis-prenyl synthases like UPPS. researchgate.netnih.gov However, specific amino acid differences in the active site, such as the presence of a histidine residue (His78) in LPPS where other synthases have a neutral asparagine, are thought to be crucial for its unique head-to-middle condensation reaction. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| (R)-lavandulyl diphosphate | LPP |
| 1,8-cineole | - |
| 9-epi-caryophyllene | - |
| Camphor | - |
| Dimethylallyl diphosphate | DMAPP |
| Farnesyl diphosphate | FPP |
| Geranyl diphosphate | GPP |
| Isopentenyl diphosphate | IPP |
| Lavandulol (B192245) | - |
| Lavandulyl acetate (B1210297) | - |
| Limonene | - |
| Linalool | - |
| Neryl diphosphate | NPP |
Dimeric Oligomerization State of LPPS
Biochemical and structural studies have demonstrated that Lavandulyl Diphosphate Synthase (LPPS) from Lavandula x intermedia functions as a homodimer. nih.govresearchgate.net The X-ray crystal structure of the enzyme confirms this dimeric arrangement, where two identical protein subunits associate to form the catalytically active complex. researchgate.net This dimeric state is a common feature among many isoprenyl diphosphate synthases. Furthermore, kinetic analysis of LiLPPS has revealed a sigmoidal saturation curve with a Hill coefficient of 2.7, which suggests a positive cooperative interaction between the catalytic sites of the dimeric enzyme. nih.gov
Subcellular Localization and Targeting Signals (e.g., Chloroplast-Targeting Signal Peptide)
In plants, the biosynthesis of monoterpenes is typically compartmentalized within plastids (chloroplasts in photosynthetic tissues and leucoplasts in non-photosynthetic tissues). nih.govresearchgate.net This localization is crucial as the precursors for monoterpene synthesis are produced via the methylerythritol phosphate (B84403) (MEP) pathway, which also operates within these organelles. frontiersin.org Plant monoterpene synthases are nuclear-encoded proteins that are synthesized in the cytosol as preproteins. researchgate.net These preproteins contain a specific N-terminal amino acid sequence known as a chloroplast-targeting peptide (cTP) or transit peptide. nih.govfrontiersin.org
This targeting signal directs the post-translational import of the enzyme into the plastid stroma through translocon complexes in the organelle's membranes. frontiersin.orgusda.gov Once inside, the transit peptide is cleaved by a stromal processing peptidase, releasing the mature, active enzyme. usda.gov While direct experimental localization of LPPS from Lavandula is not extensively documented, the cloning and analysis of the enzyme have identified a putative chloroplast-targeting domain, strongly suggesting its localization to plastids, consistent with the established paradigm for monoterpene biosynthesis. researchgate.net
Catalytic Mechanism and Active Site Features
The catalytic mechanism of LPPS is distinguished by its "head-to-middle" condensation reaction, which deviates from the more common "head-to-tail" condensations catalyzed by most prenyltransferases. nih.gov The enzyme's active site is structurally adapted to accommodate two DMAPP molecules and facilitate their unique coupling. nih.gov
X-ray crystallographic studies of LPPS have revealed a detailed architecture of its active site, which contains two distinct substrate-binding pockets, designated S1 and S2. nih.govresearchgate.net
Allylic Site (S1): This site binds the first DMAPP molecule, which serves as the allylic electrophile. The environment of the S1 pocket facilitates the ionization of this DMAPP molecule, leading to the departure of the diphosphate group and the formation of a dimethylallyl carbocation. nih.gov
Nucleophile Site (S2): The second DMAPP molecule binds to the S2 site, acting as the nucleophile. The double bond of this DMAPP molecule attacks the carbocation generated in the S1 site, forming a new carbon-carbon bond and the core structure of the lavandulyl carbocation intermediate. nih.govresearchgate.net
Structural analysis shows that while substrate analogs can bind intact to the S2 site, they are cleaved in the S1 site, highlighting the latter's role in ionization. nih.gov
| Binding Site | Function | Bound Substrate | Key Process |
| S1 | Allylic/Donor Site | DMAPP (Molecule 1) | Ionization to form a carbocation |
| S2 | Nucleophile/Acceptor Site | DMAPP (Molecule 2) | Nucleophilic attack on the carbocation |
Like other terpene synthases and prenyltransferases, the catalytic activity of LPPS is dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺). nih.govmdpi.com Within the S1 active site, Mg²⁺ ions play a critical role in the ionization of the allylic DMAPP substrate. nih.gov The positively charged Mg²⁺ coordinates with the negatively charged oxygen atoms of the diphosphate moiety of DMAPP. nih.gov This interaction neutralizes the negative charge of the diphosphate group, making it a better leaving group and thereby facilitating its cleavage from the allyl portion of the substrate to generate the dimethylallyl carbocation. nih.govmdpi.com
Site-directed mutagenesis and structural analysis have identified several key amino acid residues that are essential for the catalytic function of LPPS. A particularly crucial residue that distinguishes LPPS from many other cis-prenyltransferases is Histidine-78 (His78). nih.gov In most related enzymes, such as undecaprenyl diphosphate synthase (UPPS), the corresponding residue is a neutral asparagine. nih.govresearchgate.net
The functional importance of His78 was confirmed through a mutation experiment where it was replaced with asparagine (H78N). nih.gov This single amino acid substitution completely abolished the enzyme's ability to produce lavandulyl diphosphate, demonstrating that His78 is indispensable for catalysis. nih.gov It is proposed that His78 plays a key role in facilitating the release of the diphosphate group from the S1 site after the initial ionization event. nih.govresearchgate.net
| Residue | Location | Proposed Function | Mutagenesis Result (H78N) |
| His78 | Active Site (near S1) | Essential for catalysis; facilitates diphosphate release. | Abolished enzyme activity. |
The final steps of the catalytic cycle involve the stabilization of the carbocation intermediate and the formation of the final product. After the nucleophilic attack of the S2-bound DMAPP on the S1-generated carbocation, a transient 'lavandulyl carbocation' is formed. nih.govnih.gov To yield the final stable product, (R)-lavandulyl diphosphate, a proton must be abstracted from this intermediate. nih.govnih.gov
Structural analyses of the active site show no suitably positioned basic amino acid residues near the lavandulyl carbocation that could act as a proton acceptor. nih.gov Instead, it is proposed that one of the oxygen atoms of the proximal phosphate group of the DMAPP molecule located in the S2 site acts as the catalytic base. nih.govresearchgate.net This phosphate group abstracts a proton from the carbocation, leading to the formation of the characteristic double bond in the lavandulyl moiety and completing the synthesis of (R)-lavandulyl diphosphate, which is then released from the enzyme. nih.gov
Enzyme Kinetics and Regulatory Aspects
The enzymatic synthesis of (R)-lavandulyl diphosphate is catalyzed by Lavandulyl Diphosphate Synthase (LPPS), an enzyme that facilitates the unique "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.gov Understanding the kinetic properties and regulatory mechanisms of LPPS is fundamental to comprehending its biological role and potential for biotechnological applications.
Kinetic analysis of recombinant LPPS from Lavandula x intermedia (LiLPPS) has been performed to quantify its catalytic efficiency. The enzyme specifically catalyzes the condensation of two DMAPP units to form (R)-lavandulyl diphosphate. nih.govnih.gov The apparent Michaelis-Menten constant (Km) for the substrate DMAPP and the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme active site per second, have been determined experimentally. For LiLPPS, the apparent Km was found to be 208 ± 12 μM, and the kcat was 0.1 s⁻¹. nih.govnih.gov
| Parameter | Value | Substrate |
|---|---|---|
| Apparent Km | 208 ± 12 μM | Dimethylallyl diphosphate (DMAPP) |
| kcat | 0.1 s⁻¹ | Dimethylallyl diphosphate (DMAPP) |
Unlike enzymes following classical Michaelis-Menten kinetics, which display a hyperbolic saturation curve, LiLPPS exhibits a sigmoidal saturation curve with respect to its substrate, DMAPP. nih.govnih.gov This sigmoidal behavior is a hallmark of allosteric regulation, where the binding of a substrate molecule to one active site on the enzyme influences the binding affinity of other active sites. khanacademy.orglibretexts.org
This positive cooperativity was further quantified by the determination of the Hill coefficient. LiLPPS, which functions as a homodimer, was found to have a Hill coefficient of 2.7. nih.govnih.gov A Hill coefficient greater than 1 indicates positive cooperative binding, meaning that the binding of the first DMAPP molecule increases the enzyme's affinity for subsequent DMAPP molecules at its other catalytic sites. khanacademy.org This regulatory mechanism allows the enzyme to be highly sensitive to small changes in substrate concentration. khanacademy.org
Mutagenesis and Rational Protein Engineering
Rational protein engineering and site-directed mutagenesis are powerful techniques used to probe the structure-function relationships of enzymes like LPPS and to modify their catalytic activities. twistbioscience.com These approaches have provided significant insights into the mechanism of irregular terpene biosynthesis and have opened avenues for creating novel biocatalysts.
The X-ray crystal structure of LPPS revealed a structural similarity to bacterial cis-prenyl synthases, such as undecaprenyl diphosphate synthase (UPPS). nih.govnih.gov The enzyme contains two distinct sites for the DMAPP substrates: an allylic site (S1) where one DMAPP molecule ionizes, and a second site (S2) that accommodates the nucleophilic DMAPP molecule. nih.govnih.gov
Site-directed mutagenesis studies have been crucial in identifying key residues essential for catalysis. For example, His78 in LPPS was identified as a critical residue. nih.gov In the analogous enzyme UPPS, this position is occupied by an asparagine residue. nih.govnih.gov Mutagenesis experiments confirmed that His78 is essential for the catalytic activity of LPPS. It is proposed that this histidine residue plays a key role in facilitating the release of the diphosphate group from the carbocation intermediate formed in the S1 site, a crucial step in the catalytic cycle. nih.govnih.gov
Researchers have successfully engineered regular isoprenyl diphosphate synthases (IDS), which typically catalyze "head-to-tail" condensations, to perform the "head-to-middle" coupling characteristic of LPPS. nih.gov A neryl diphosphate synthase from Solanum lycopersicum (SlNPPS), which normally synthesizes neryl diphosphate from isopentenyl diphosphate (IPP) and DMAPP, was chosen as a target for mutagenesis due to its structural similarity to LPPS. nih.govresearchgate.net
The wild-type SlNPPS was found to possess a minor irregular activity, producing lavandulyl diphosphate and another irregular monoterpene, but this activity constituted only 0.4% of its regular head-to-tail condensation activity and was only observed in the absence of IPP. nih.govomicsdi.org Through site-directed mutagenesis, the exchange of a single amino acid, asparagine 88, for a histidine (N88H) dramatically enhanced the non-head-to-tail coupling. nih.gov This single mutation increased the irregular activity to 13.1% of the enzyme's regular activity, demonstrating that regular IDS enzymes are viable scaffolds for engineering irregular terpene biosynthesis. nih.govresearchgate.net
| Enzyme Variant | Mutation | Irregular Activity (% of Regular Activity) |
|---|---|---|
| Wild-Type SlNPPS | None | 0.4% |
| Mutant SlNPPS | N88H | 13.1% |
Enhancing the production of (R)-lavandulyl diphosphate through protein engineering relies on precise modifications of the enzyme's active site to favor the correct orientation and interaction of the two DMAPP substrate molecules. The structural elucidation of LPPS, revealing the distinct S1 and S2 binding pockets, provides a roadmap for such rational design. nih.gov
The key strategy involves introducing mutations that can modulate the positioning of the DMAPP molecule in the S2 site, ensuring its double bond is correctly aligned to attack the carbocation generated from the DMAPP in the S1 site. nih.gov The successful enhancement of irregular activity in the SlNPPS N88H mutant serves as a prime example of this strategy. nih.gov The introduction of a histidine at this position likely altered the local environment of the active site, favoring the binding and orientation of a second DMAPP molecule for the irregular condensation reaction over the typical binding of IPP for regular synthesis. Future strategies will continue to leverage structural insights to identify key residues lining the S1 and S2 pockets that can be targeted for mutation to improve the efficiency and specificity of (R)-lavandulyl diphosphate synthesis.
Metabolic Engineering and Biotechnological Production of R Lavandulyl Diphosphate
Strategies for Enhanced Biosynthesis and Accumulation
A primary strategy for boosting (R)-lavandulyl diphosphate (B83284) production is the overexpression of the lavandulyl diphosphate synthase (LPPS) gene. The LPPS enzyme catalyzes the unique head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). nih.govnih.gov Researchers have successfully isolated and characterized the LPPS gene from Lavandula x intermedia (LiLPPS). nih.govresearchgate.net
In Escherichia coli, the expression of LiLPPS is a critical step in the de novo biosynthesis of lavandulol (B192245) and lavandulyl acetate (B1210297). researchgate.netbiorxiv.org The recombinant LiLPPS protein, with a molecular weight of approximately 34.5 kDa, has been shown to effectively catalyze the formation of LPP in vitro. nih.govresearchgate.net
Similarly, Nicotiana benthamiana has emerged as a powerful platform for the transient expression of genes involved in terpenoid biosynthesis. nih.govopenplant.org The overexpression of terpene synthase genes in N. benthamiana has been shown to successfully produce a variety of terpenoids. nih.gov While specific studies on the overexpression of LPPS in N. benthamiana for (R)-lavandulyl diphosphate accumulation are emerging, the established success with other terpene synthases indicates its high potential. Co-expression of LPPS with enzymes that enhance the supply of its substrate, DMAPP, in N. benthamiana has led to the efficient accumulation of irregular monoterpene glucosides. frontiersin.org
Table 1: Examples of LPPS Gene Expression for Irregular Monoterpene Production
| Host Organism | Gene | Outcome |
| Escherichia coli | Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS) | Successful in vitro synthesis of lavandulyl diphosphate. nih.govresearchgate.net |
| Saccharomyces cerevisiae | Modified lavandulyl diphosphate synthase | Increased lavandulol production to 136.68 mg/L in flask cultures. nih.gov |
| Nicotiana benthamiana | Various isoprenyl diphosphate synthases | Production of irregular monoterpene glucosides up to 6.6 μmol g-1 FW. frontiersin.org |
The biosynthesis of all isoprenoids, including (R)-lavandulyl diphosphate, depends on the supply of the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Plants utilize two independent pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.orgresearchgate.netresearchgate.net
A key strategy to enhance the production of (R)-lavandulyl diphosphate is to increase the intracellular pool of its direct precursor, DMAPP. nih.gov This is achieved by engineering the MVA and MEP pathways.
Key engineering strategies include:
Overexpression of rate-limiting enzymes: In the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting enzyme. frontiersin.org Overexpression of HMGR has been shown to increase the production of various isoprenoids. frontiersin.org Similarly, in the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are critical regulatory points. frontiersin.orgnih.gov
Balancing pathway flux: Engineering efforts often focus on optimizing the expression of multiple pathway genes to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product.
Enhancing precursor supply: In Saccharomyces cerevisiae, overexpressing key MVA pathway enzymes such as tHMG1 (truncated HMGR) and IDI1 (isopentenyl diphosphate isomerase) has been shown to significantly increase the supply of DMAPP for lavandulol production. nih.gov
Research has demonstrated that manipulating these upstream pathways can significantly impact the final yield of terpenoids. For instance, in cotton seedlings, both the MVA and MEP pathways contribute to the biosynthesis of major isoprenoid classes. researchgate.net Furthermore, cross-talk between the MVA and MEP pathways has been observed, suggesting that engineering one pathway can influence the output of the other. frontiersin.org
Directed evolution and protein engineering offer a powerful approach to create novel enzymes with desired functionalities. While lavandulyl diphosphate synthase (LPPS) naturally catalyzes the formation of LPP, researchers have explored the possibility of engineering other isoprenyl diphosphate synthases (IDS) to perform this irregular condensation.
A study on the neryl diphosphate synthase from Solanum lycopersicum (SlNPPS), a regular isoprenyl diphosphate synthase, revealed a latent irregular activity. nih.gov Wild-type SlNPPS was found to catalyze the formation of lavandulol and a trans-isomer of planococcol from two DMAPP units, although this activity was only 0.4% of its regular activity and occurred only in the absence of IPP. nih.gov Through site-directed mutagenesis, specifically by changing asparagine 88 to histidine, the irregular activity of the mutant enzyme was significantly enhanced, reaching 13.1% of its regular activity. nih.gov This demonstrates the potential of engineering regular IDS enzymes to produce irregular monoterpenes, thereby expanding the molecular diversity of accessible compounds. nih.gov
This approach of evolving new functionalities from existing enzyme scaffolds is a promising avenue for producing not only (R)-lavandulyl diphosphate but also other novel terpenoid structures.
Development of Heterologous Production Systems
The development of robust heterologous production systems is crucial for the scalable and cost-effective production of (R)-lavandulyl diphosphate and its derivatives. Microbial and plant-based systems have been the primary platforms for this purpose.
Escherichia coli is a widely used microbial host for the production of a variety of valuable chemicals, including terpenoids, due to its rapid growth, well-understood genetics, and ease of genetic manipulation. lbl.govfrontiersin.org
Recent studies have demonstrated the successful de novo biosynthesis of lavandulol and lavandulyl acetate in engineered E. coli. researchgate.netbiorxiv.org This was achieved through a modular pathway engineering approach, which involved:
Expressing the LiLPPS gene from Lavandula x intermedia to produce LPP. nih.gov
Screening and identifying an efficient endogenous pyrophosphatase (RdgB) in E. coli to convert LPP to lavandulol. biorxiv.orgbiorxiv.org
Introducing a lavender-derived alcohol acyltransferase (LiAAT4) to convert lavandulol to lavandulyl acetate. biorxiv.org
Using a three-plasmid expression system, researchers achieved lavandulol titers of 24.9 mg/L and lavandulyl acetate titers of 42.4 mg/L. biorxiv.orgbiorxiv.org These findings establish E. coli as a viable and sustainable platform for the production of these valuable fragrance compounds. researchgate.net
Table 2: Production of Lavandulol and Derivatives in Engineered E. coli
| Product | Titer | Engineering Strategy |
| Lavandulol | 24.9 mg/L | Expression of LiLPPS and endogenous pyrophosphatase RdgB. biorxiv.orgbiorxiv.org |
| Lavandulyl acetate | 42.4 mg/L | Co-expression of LiLPPS, RdgB, and LiAAT4. biorxiv.orgbiorxiv.org |
Nicotiana benthamiana has gained prominence as a "plant biofactory" for the production of high-value natural products, including terpenoids. nih.govopenplant.org Its amenability to Agrobacterium-mediated transient expression allows for the rapid and scalable production of recombinant proteins and metabolites. nih.govjove.com
The advantages of using N. benthamiana as a production host include:
Proper protein folding and post-translational modifications: As a plant system, it provides the necessary cellular machinery for the correct processing of plant-derived enzymes. jove.com
Subcellular compartmentalization: The presence of organelles like plastids and cytosol allows for the targeted expression of pathway enzymes to their native compartments, which can be crucial for optimal activity. jove.comd-nb.info
Inherent precursor supply: Plants naturally produce the necessary precursors for terpenoid biosynthesis through the MVA and MEP pathways. jove.com
Engineering efforts in N. benthamiana have focused on increasing the production of terpenoid precursors and expressing the necessary biosynthetic enzymes. biorxiv.org For instance, anchoring biosynthetic enzymes to the surface of lipid droplets has been shown to enhance terpenoid production and sequestration. glbrc.orgglobalspec.com Co-expression of isoprenyl diphosphate synthases with enzymes that boost DMAPP formation has led to the accumulation of high levels of irregular monoterpene glucosides. frontiersin.org This system holds significant promise for the in planta synthesis of (R)-lavandulyl diphosphate and its downstream products. openplant.orgbiorxiv.org
Challenges and Future Perspectives in Metabolic Engineering
The biotechnological production of (R)-lavandulyl diphosphate and its derivatives presents a promising, sustainable alternative to chemical synthesis. However, significant challenges remain in optimizing microbial hosts for efficient and high-titer production. Overcoming these hurdles requires a multi-faceted approach, integrating pathway optimization, enzyme engineering, and the exploration of novel biosynthetic pathways.
Addressing Metabolic Bottlenecks and Pathway Optimization
A primary challenge in the metabolic engineering of (R)-lavandulyl diphosphate is the limited availability of its direct precursor, dimethylallyl diphosphate (DMAPP). In engineered microbes, native metabolic pathways often direct carbon flux towards essential processes, creating bottlenecks that starve the heterologous pathway of necessary building blocks.
Research in Saccharomyces cerevisiae has demonstrated that enhancing the flux towards DMAPP is a critical optimization strategy. The biosynthesis of lavandulol, which is derived from lavandulyl diphosphate, was significantly increased by targeting the mevalonate (MVA) pathway. Specifically, overexpression of the native isopentenyl diphosphate (IPP) isomerase gene (IDI1) and a truncated version of HMG-CoA reductase (tHMG) led to a substantial increase in product titers nih.gov. This is because HMG-CoA reductase is a major rate-limiting enzyme in the MVA pathway tandfonline.com. Further improvements were achieved by reducing the metabolic drain of key precursors like acetyl-CoA and DMAPP through the deletion of competing pathway genes (MLS1 and CIT2) and modifying the promoter of the farnesyl diphosphate synthase gene (ERG20) nih.gov.
These findings highlight that a key future perspective involves a holistic approach to pathway optimization. Strategies must not only boost the expression of pathway enzymes but also re-route central metabolism to ensure a plentiful supply of precursors.
| Engineering Strategy | Description | Relative Production Increase |
|---|---|---|
| Overexpression of IDI1 and tHMG | Increased the metabolic flux from the MVA pathway towards the precursor DMAPP. | 113.43% |
| Second round of IDI1 and tHMG overexpression | Further enhancement of the precursor supply pathway. | 42.76% (over the previous step) |
Optimizing Enzyme Activity and Specificity in Engineered Hosts
The central enzyme in the biosynthesis of (R)-lavandulyl diphosphate is lavandulyl diphosphate synthase (LPPS), which catalyzes the unusual head-to-middle condensation of two DMAPP molecules nih.govnih.gov. The efficiency and specificity of this enzyme within a microbial host are paramount for successful production.
Biochemical characterization of LPPS from Lavandula x intermedia (LiLPPS) revealed it to be a homodimeric enzyme with positive cooperativity, suggesting complex catalytic regulation nih.gov. Structural analysis has provided further insights, identifying key amino acid residues essential for its unique function. For example, the residue His78 in the active site is critical for catalysis; mutating it to asparagine (Asn), the corresponding residue in conventional cis-prenyltransferases, abolishes LPP production nih.gov.
This detailed structural and functional knowledge provides a roadmap for future protein engineering efforts. Site-directed mutagenesis and directed evolution could be employed to:
Enhance the enzyme's catalytic efficiency (kcat) and substrate affinity (Km) in the intracellular environment of hosts like E. coli or yeast.
Modify its specificity to accept alternative substrates, thereby creating novel irregular terpenoids.
Improve its stability and expression levels in heterologous systems.
| Kinetic Parameter | Value |
|---|---|
| Apparent Km for DMAPP | 208 ± 12 µM |
| Apparent kcat | 0.1 s-1 |
| Hill Coefficient | 2.7 |
Expanding the Diversity of Irregular Terpenoids through Engineered Pathways
Beyond the production of (R)-lavandulyl diphosphate itself, a significant future direction is to leverage its unique C10 backbone to create a broader family of irregular terpenoids. This expansion of chemical diversity is being pursued through combinatorial biosynthesis and the use of noncanonical building blocks hznu.edu.cnnih.gov.
The natural diversity of terpenoids arises from the cyclization of linear prenyl diphosphates by terpene synthases (TSs) tandfonline.comnih.gov. Many of these synthases exhibit a degree of promiscuity, meaning they can accept substrates other than their native ones. By introducing promiscuous TSs into a host engineered to produce (R)-lavandulyl diphosphate or other noncanonical precursors, novel terpenoid skeletons can be generated.
Furthermore, new biosynthetic pathways can be engineered to produce these noncanonical substrates. For instance, co-expression of the canonical mevalonate pathway with C-methyltransferases can yield methylated prenyl diphosphates nih.govnih.gov. Another approach involves utilizing the lepidopteran mevalonate (LMVA) pathway, which naturally produces alternative building blocks hznu.edu.cnnih.gov. By feeding these novel precursors into promiscuous terpene synthases, a vast chemical space of new-to-nature irregular terpenoids can be explored, potentially leading to the discovery of compounds with valuable applications in pharmaceuticals, fragrances, and agriculture hznu.edu.cnnih.gov.
Analytical Methodologies in R Lavandulyl Diphosphate Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental to the separation and quantification of (R)-lavandulyl diphosphate (B83284) and its related compounds from complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Diphosphates
The direct analysis of intact isoprenyl diphosphates like (R)-lavandulyl diphosphate is effectively achieved using liquid chromatography-mass spectrometry (LC-MS). This technique is particularly suited for analyzing non-volatile and thermally labile compounds that are not amenable to gas chromatography. LC-MS and its tandem mass spectrometry (MS/MS) counterpart provide the sensitivity and selectivity required for identifying and quantifying these molecules in crude enzyme assays and plant extracts. oup.comresearchgate.netpnas.org
For instance, LC-MS/MS has been successfully employed to measure the in vivo levels of prenyl diphosphate intermediates, including geranyl diphosphate (GDP), farnesyl diphosphate (FDP), and geranylgeranyl diphosphate (GGDP). oup.com The method's high sensitivity allows for the detection of these compounds even at low physiological concentrations. researchgate.net The ionization of larger prenyl diphosphates can sometimes be suppressed in mass spectrometers, a challenge that researchers continue to address. researchgate.net
Table 1: LC-MS/MS Parameters for Prenyl Diphosphate Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative Electrospray (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ions [M-H]⁻ | GDP: m/z 313, FDP: m/z 381, GGDP: m/z 449 |
| Fragment Ions | m/z 79 (PO₃⁻), m/z 159 (H₂P₂O₇⁻) |
This table is based on typical parameters used in the analysis of isoprenyl diphosphates.
Gas Chromatography-Mass Spectrometry (GC-MS) of Dephosphorylated Derivatives (e.g., Lavandulol)
Due to the non-volatile nature of (R)-lavandulyl diphosphate, its presence is often inferred by analyzing its dephosphorylated and more volatile alcohol form, lavandulol (B192245). Gas chromatography-mass spectrometry (GC-MS) is the most common method for this purpose. nih.govbiorxiv.orgceon.rsijpjournal.commdpi.com In this approach, the diphosphate group is enzymatically or chemically removed, and the resulting lavandulol is extracted and analyzed.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile compounds in a sample. ijpjournal.com The chemical composition of essential oils, including the presence of lavandulol, is routinely analyzed using GC-MS. nih.govceon.rsmdpi.com For example, in studies of engineered E. coli designed to produce lavandulol, GC-MS is used to quantify the final product. biorxiv.org The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. biorxiv.org
Chiral Chromatography for Enantiomeric Purity and Excess Determination
The stereochemistry of lavandulol is crucial for its biological activity and sensory properties. Chiral chromatography is employed to separate the (R) and (S) enantiomers of lavandulol, allowing for the determination of enantiomeric purity and excess. researchgate.netresearchgate.netnih.gov This is particularly important in biosynthetic studies where the stereospecificity of the enzymes involved is being investigated.
Techniques such as enantioselective comprehensive two-dimensional gas chromatography (GC×GC) have been utilized to determine the enantiomeric ratios of chiral markers, including lavandulol, in essential oils. researchgate.netnih.gov These methods often use chiral stationary phases, such as cyclodextrin (B1172386) derivatives, to achieve separation of the enantiomers. researchgate.netnih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of (R)-lavandulyl diphosphate-derived compounds and for understanding enzyme-ligand interactions at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Dephosphorylated Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of (R)-lavandulyl diphosphate research, NMR is primarily used to analyze the structure of its dephosphorylated product, lavandulol, and its derivatives. chemicalbook.comacs.org Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and stereochemistry. chemicalbook.comacs.org For instance, the structure of hydroxylated metabolites of lavandulol produced through biotransformation has been confirmed using ¹H and ¹³C NMR spectral data. acs.org
X-ray Crystallography for Enzyme-Ligand Complex Structures
X-ray crystallography provides unparalleled insight into the three-dimensional structure of enzymes and their complexes with substrates or substrate analogs. This technique has been instrumental in elucidating the mechanism of enzymes that synthesize or utilize (R)-lavandulyl diphosphate. The first X-ray structure of a lavandulyl diphosphate synthase (LPPS) revealed the architecture of the active site and the binding mode of substrate analogs. nih.govresearchgate.net
These crystallographic studies have shown how LPPS, a "head-to-middle" monoterpene synthase, catalyzes the condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate. nih.govresearchgate.net Similarly, the crystal structure of cyclolavandulyl diphosphate synthase (CLDS) has provided insights into the condensation and subsequent cyclization reactions. nih.govacs.org
Biochemical and Biophysical Assays
The study of (R)-lavandulyl diphosphate, an irregular monoterpene precursor, relies on a suite of sophisticated analytical methodologies to elucidate its biosynthesis and the enzymatic mechanisms involved. These techniques range from foundational in vitro assays using engineered proteins to advanced kinetic and isotopic tracing experiments that reveal the intricate details of the catalytic process.
In Vitro Enzymatic Activity Assays using Recombinant Proteins
A cornerstone of research into (R)-lavandulyl diphosphate biosynthesis is the use of in vitro enzymatic assays with purified recombinant proteins. nih.govnih.gov This approach allows for the functional characterization of specific enzymes in a controlled environment, free from the complexities of the cellular milieu. The primary enzyme of interest, lavandulyl diphosphate synthase (LPPS), which catalyzes the unique "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP), has been a key target for this methodology. nih.govacs.org
Researchers have successfully cloned the gene for LPPS from lavender species, such as Lavandula x intermedia (LiLPPS), and expressed it in heterologous systems like Escherichia coli. nih.govnih.gov The recombinant protein, often equipped with an affinity tag (e.g., a polyhistidine-tag), can then be isolated to a high degree of purity using techniques like nickel-nitrilotriacetic acid affinity chromatography. nih.gov
The activity of the purified recombinant LiLPPS is then assayed by incubating the enzyme with its substrate, DMAPP, in an appropriate buffer system. The reaction product, (R)-lavandulyl diphosphate, is typically dephosphorylated using a phosphatase, such as calf intestinal alkaline phosphatase, to yield the more volatile lavandulol, which can be readily extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). biorxiv.orgresearchgate.net These assays have been instrumental in confirming the function of LiLPPS and determining its key kinetic parameters. nih.gov For instance, studies have shown that LiLPPS is a homodimeric enzyme that exhibits positive cooperativity, as indicated by a sigmoidal saturation curve. nih.gov
Beyond LPPS, in vitro assays with recombinant proteins have been used to identify other enzymes in the biosynthetic pathway. For example, a screening of 13 different pyrophosphatases from E. coli identified the recombinant RdgB protein as an efficient enzyme for converting LPP into lavandulol. biorxiv.orgbiorxiv.org Similarly, other terpene synthases, such as chrysanthemyl diphosphate synthase (CDS), have been shown through recombinant protein assays to produce LPP as a minor product alongside their primary products. nih.gov
| Enzyme | Source Organism | Recombinant Host | Substrate(s) | Apparent K_m (μM) | Apparent k_cat (s⁻¹) | Hill Coefficient | Reference |
| LiLPPS | Lavandula x intermedia | E. coli | DMAPP | 208 ± 12 | 0.1 | 2.7 | nih.gov |
This interactive table summarizes the kinetic data for recombinant Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS).
Advanced Kinetic Studies (e.g., Fluorescence Quenching, Stopped-Flow Methods)
To probe the more dynamic aspects of enzyme catalysis, such as substrate binding order and conformational changes, researchers employ advanced kinetic techniques. While specific studies applying these methods directly to (R)-lavandulyl diphosphate synthase are not prominent in the literature, their application to structurally and functionally related cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UPPS), provides a clear blueprint for how such investigations would proceed. acs.org LPPS from Lavandula shares high structural similarity with bacterial cis-prenyl diphosphate synthases like UPPS. nih.gov
Fluorescence Quenching assays are used to monitor the binding of substrates to an enzyme. Many proteins, including terpene synthases, contain tryptophan residues whose intrinsic fluorescence is sensitive to their local environment. acs.org A change in the protein's conformation upon substrate binding can alter the environment of these residues, leading to a quenching (decrease) or enhancement of the fluorescence signal. In studies on E. coli UPPS, the addition of the allylic substrate farnesyl pyrophosphate (FPP) was shown to quench the intrinsic fluorescence of the protein, with site-directed mutagenesis indicating that a specific tryptophan residue (Trp-91) was the primary source of this change. acs.org This technique can establish binding affinities and reveal whether binding induces significant conformational shifts.
Stopped-Flow Methods allow for the observation of rapid, pre-steady-state kinetics on a millisecond timescale. acs.org By rapidly mixing the enzyme and substrate(s) and monitoring a signal (like fluorescence) over a very short period, researchers can dissect the individual steps of the catalytic cycle. For UPPS, stopped-flow fluorescence experiments revealed a three-phase change in the protein's fluorescence signal over time upon mixing with substrates. acs.org This multi-phasic kinetic behavior provided evidence for a sequential binding mechanism, where the allylic substrate (FPP) binds first, followed by the homoallylic substrate (isopentenyl diphosphate, IPP), with each step corresponding to a distinct conformational state of the enzyme. acs.org These advanced methods are critical for developing a detailed, step-by-step model of the enzymatic reaction, moving beyond simple steady-state approximations. mdpi.com
Isotopic Labeling and Tracing Experiments
Isotopic labeling is a powerful tool for elucidating biosynthetic pathways and reaction mechanisms by tracing the fate of atoms from precursors to products. mdpi.com In the context of (R)-lavandulyl diphosphate research, this involves using substrates, primarily DMAPP, that have been synthesized with heavy isotopes of hydrogen (deuterium, ²H) or carbon (¹³C) at specific positions. acs.orgresearchgate.net
The synthesis of isotopically labeled DMAPP derivatives is a critical first step. researchgate.net These labeled precursors can then be used in in vitro enzymatic assays with a terpene synthase. The resulting product is analyzed, typically by mass spectrometry or NMR spectroscopy, to determine the location and quantity of the incorporated isotope.
This methodology can answer several key questions:
Mechanism Elucidation: By strategically placing labels, one can trace the bond-forming and bond-breaking steps. For example, experiments with related terpene synthases have used deuterium-labeled substrates to establish the sequence of carbocationic intermediates and the nature of rearrangement and elimination steps. acs.org
Stereochemistry: The stereochemical course of a reaction can be determined by using stereospecifically labeled precursors. For instance, tracing deuterium (B1214612) or tritium (B154650) from a chiral precursor to an achiral product can reveal the stereochemistry of the intermediate cyclization steps, as was done for 1,8-cineol synthase. core.ac.uk
Kinetic Isotope Effects (KIE): The replacement of an atom with its heavier isotope can slightly slow down a reaction if the bond to that atom is broken or significantly altered in the rate-determining step. Measuring the KIE by comparing the reaction rates of labeled and unlabeled substrates provides crucial evidence for the transition state structure of a reaction. acs.org
While specific isotopic tracing studies detailing the LPPS-catalyzed formation of (R)-lavandulyl diphosphate are not extensively documented, the principles are well-established within the broader field of terpene biosynthesis. core.ac.uknih.gov The use of ¹³C- and ²H-labeled DMAPP would be instrumental in confirming the proposed mechanism involving the head-to-middle condensation and the subsequent proton abstraction from the lavandulyl carbocation intermediate. nih.gov
Advanced Research Perspectives on R Lavandulyl Diphosphate
Structural Biology and Evolutionary Insights
Comparative Structural Analysis of LPPS with Canonical Prenyltransferases
(R)-Lavandulyl diphosphate (B83284) (LPP) is an irregular monoterpene, meaning its carbon skeleton does not follow the typical "head-to-tail" linkage of isoprene (B109036) units. It is synthesized by the enzyme lavandulyl diphosphate synthase (LPPS), which catalyzes the unique "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.govnih.govnih.gov The first X-ray crystal structure of LPPS, specifically from Lavandula x intermedia (LiLPPS), has provided significant insights into the mechanism of this unusual reaction. nih.govnih.govresearchgate.net
Structurally, LPPS shares a remarkable resemblance to the cis-prenyltransferase family, particularly bacterial undecaprenyl diphosphate synthase (UPPS), which is involved in cell wall biosynthesis. nih.govresearchgate.netrcsb.org Like canonical cis-prenyltransferases, the LPPS structure features a typical fold with two substrate-binding sites: an allylic site (S1) where one DMAPP molecule ionizes, and a nucleophilic site (S2) that houses the second DMAPP molecule. nih.govnih.govnih.gov Superimposition of the LPPS structure with that of E. coli UPPS (EcUPPS) reveals that these S1 and S2 sites are in analogous positions. nih.govresearchgate.net
The table below summarizes the key structural features comparing LPPS to a canonical cis-prenyltransferase, UPPS.
| Feature | Lavandulyl Diphosphate Synthase (LPPS) | Undecaprenyl Diphosphate Synthase (UPPS) |
| Function | Catalyzes "head-to-middle" condensation of 2x DMAPP to form LPP. nih.govcapes.gov.br | Catalyzes "head-to-tail" condensation of IPP and an allylic diphosphate. nih.gov |
| Overall Fold | Typical cis-prenyl synthase fold, dimeric protein. researchgate.netresearchgate.net | Typical cis-prenyl synthase fold. nih.gov |
| Substrate Sites | Allylic (S1) and Nucleophilic (S2) sites. nih.govnih.gov | Allylic (S1) and Nucleophilic (S2) sites. nih.gov |
| S1 Site Occupant | DMAPP (ionizes). nih.gov | Allylic diphosphate (e.g., FPP). researchgate.net |
| S2 Site Occupant | DMAPP (nucleophile). nih.gov | IPP (nucleophile). nih.gov |
| Key Active Site Residue | Histidine (His78). nih.govresearchgate.net | Asparagine (Asn). nih.govresearchgate.net |
| Proposed Role of Key Residue | Facilitates diphosphate release in S1 site. nih.govnih.gov | Part of the conserved structure for canonical condensation. nih.gov |
Evolutionary Trajectories of Irregular Prenyltransferases
The existence of enzymes like LPPS that catalyze irregular terpenoid biosynthesis points to fascinating evolutionary pathways within the broader prenyltransferase family. nih.govresearchgate.net Phylogenetic analyses suggest that these specialized enzymes likely arose from gene duplication and subsequent functional divergence of canonical prenyltransferases. nih.govfrontiersin.org
Based on sequence homology, LPPS from Lavandula shows the closest relationship to plant dehydrodolichyl diphosphate synthases, another class of cis-prenyltransferases. nih.gov However, the striking structural similarity of LPPS to bacterial cis-prenyltransferases like UPPS suggests a deep evolutionary origin for this protein fold. nih.govresearchgate.net It is hypothesized that irregular prenyltransferases like LPPS evolved from an ancestral cis-prenyltransferase. This evolution involved key mutations in the active site that altered substrate specificity and reaction mechanism. researchgate.net
The pivotal role of the His78 residue in LPPS supports this hypothesis. nih.gov The substitution of the typical asparagine residue with histidine in the S1 pocket appears to be a key evolutionary event that enabled the novel "head-to-middle" condensation reaction. researchgate.net This is further corroborated by protein engineering studies where introducing specific mutations into a regular cis-isoprenyl diphosphate synthase can induce irregular coupling activity, essentially mimicking a potential evolutionary step. researchgate.net The evolution of these enzymes appears to be a dynamic process, with evidence for concerted and birth-and-death evolution models in related enzyme families, leading to a diverse array of functions from a common ancestral gene. nih.gov This functional diversification has allowed organisms, particularly plants, to generate a vast array of terpenoid natural products for specialized ecological roles. frontiersin.orgnumberanalytics.com
Systems Biology and Omics Approaches
Integration of Transcriptomics, Proteomics, and Metabolomics for Holistic Pathway Understanding
A comprehensive understanding of the biosynthesis of (R)-lavandulyl diphosphate and its derivatives requires a systems biology approach, integrating data from multiple "omics" platforms. researchgate.netresearchgate.net While a single, fully integrated study on the lavandulol (B192245) pathway is not yet available, research on related terpenoid biosynthetic systems demonstrates the power of this approach.
Transcriptomics has been instrumental in identifying the genes responsible for terpenoid biosynthesis in various plants. frontiersin.org In species like lavender (Lavandula) and sacred lotus (B1177795) (Nelumbo nucifera), RNA sequencing (RNA-seq) of different tissues or at different developmental stages has revealed the expression patterns of genes encoding enzymes like LPPS and terpene synthases (TPSs). nih.govnih.gov For example, transcriptome analysis of Lavandula x intermedia was the key to the initial isolation of the LiLPPS gene. capes.gov.brnih.gov Similarly, transcriptome data from the citrus mealybug (Planococcus citri) helped identify a suite of isoprenyl diphosphate synthase (IDS) genes, including one with irregular activity. biorxiv.org
Proteomics complements transcriptomics by confirming the presence and abundance of the actual enzymes. While not as widely reported for this specific pathway, proteomic analyses can quantify enzyme levels, identify post-translational modifications, and reveal protein-protein interactions that may regulate metabolic flux.
Metabolomics , typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), is used to profile the final products of the pathway. nih.govresearchgate.net This allows researchers to quantify lavandulol, lavandulyl acetate (B1210297), and other related terpenoids in plant tissues or engineered microbes, linking gene expression and enzyme presence to the actual metabolic output. researchgate.net
By integrating these three layers of biological information, a holistic model of the (R)-lavandulyl diphosphate pathway can be constructed. For instance, correlating high transcript levels of LPPS with the accumulation of lavandulol metabolites in a specific tissue (e.g., lavender flowers) provides strong evidence for the gene's function in vivo. This integrated approach is crucial for identifying rate-limiting steps, understanding regulatory networks involving transcription factors, and ultimately for rationally engineering the pathway for enhanced production. frontiersin.orgnih.gov
Discovery of Novel Downstream Products and Related Enzymes
The biosynthesis of (R)-lavandulyl diphosphate (LPP) represents a key branching point in isoprenoid metabolism, leading to the formation of irregular monoterpenes. biorxiv.org Advanced research has focused not only on the synthesis of LPP but also on the subsequent enzymatic transformations it undergoes and the discovery of other enzymes that perform similar irregular condensations.
Exploration of Further Enzymatic Modifications of (R)-Lavandulyl Diphosphate
Once formed, (R)-lavandulyl diphosphate serves as a precursor to a variety of downstream products, primarily through the action of phosphatases and transferases. The immediate biosynthetic precursor of lavandulol is recognized to be LPP. biorxiv.org
Hydrolysis to (R)-Lavandulol: The primary modification of (R)-LPP is its dephosphorylation to the corresponding alcohol, (R)-lavandulol. This reaction is catalyzed by pyrophosphatases (PPases). While the specific phosphatase responsible in lavender plants is still under full characterization, research has shown that endogenous phosphatases in other organisms can effectively catalyze this conversion. biorxiv.org A screening of 13 pyrophosphatases from Escherichia coli identified RdgB as a highly efficient enzyme for converting LPP into lavandulol. biorxiv.orgbiorxiv.org This enzymatic promiscuity highlights a potential avenue for producing diverse isoprenoid alcohols in microbial systems. biorxiv.org The conversion can also be achieved with high efficiency using alkaline phosphatase treatment.
Esterification to Lavandulyl Acetate: Following the formation of lavandulol, a further enzymatic modification is the synthesis of lavandulyl acetate, a key fragrance component of lavender oil. biorxiv.org This esterification is catalyzed by alcohol acyltransferases (AATs). Research has successfully demonstrated the biosynthesis of lavandulyl acetate by introducing a lavender-derived alcohol acyltransferase, specifically LiAAT4 from Lavandula x intermedia, into an E. coli system already producing lavandulol. biorxiv.orgbiorxiv.org LPP is also the precursor to lavandulyl acetate in plants. nih.gov Beyond its role in fragrance, lavandulyl acetate also functions as an active pheromone compound for certain insect species, such as the mealybug Dysmicoccus grassii. csic.es
The table below summarizes the key enzymes involved in the downstream modification of (R)-lavandulyl diphosphate.
| Enzyme | Enzyme Type | Substrate(s) | Product | Organism of Origin (or used in study) |
| RdgB | Pyrophosphatase | (R)-Lavandulyl diphosphate | (R)-Lavandulol | Escherichia coli biorxiv.orgbiorxiv.org |
| Alkaline Phosphatase | Phosphatase | (R)-Lavandulyl diphosphate | (R)-Lavandulol | N/A (in vitro) |
| LiAAT4 | Alcohol Acyltransferase | (R)-Lavandulol, Acetyl-CoA | Lavandulyl acetate | Lavandula x intermedia biorxiv.orgbiorxiv.org |
Identification of Additional Novel Irregular Prenyltransferases from Diverse Organisms
The discovery of lavandulyl diphosphate synthase (LPPS), which catalyzes a "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules, has spurred research into other non-canonical prenyltransferases. nih.govacs.org These enzymes, found across various domains of life, create structural diversity in natural products by catalyzing unusual carbon-carbon bond formations. nih.gov
Head-to-Middle Prenyltransferases: Several enzymes with a similar "head-to-middle" condensation mechanism have been identified. acs.org
Chrysanthemyl Diphosphate Synthase (CPPS/CDS): Found in plants like sagebrush (Artemisia tridentata) and Chrysanthemum cinerariaefolium, this enzyme catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate, the precursor to pyrethrin insecticides. ebi.ac.ukrhea-db.org Chimeric studies between farnesyl diphosphate synthase and CPPS have revealed a transition from standard head-to-tail elongation to head-to-middle branching and cyclopropanation. ebi.ac.uk
Isosesquilavandulyl Diphosphate Synthase (Mcl22): This enzyme catalyzes the condensation of DMAPP and geranyl diphosphate (GPP) to form the C15 irregular isoprenoid, isosesquilavandulyl diphosphate. acs.org
Cyclolavandulyl Diphosphate Synthase (CLDS): Isolated from Streptomyces sp. CL190, CLDS is a bifunctional enzyme that not only performs a "head-to-middle" condensation of two DMAPP units but also catalyzes a subsequent cyclization to yield cyclolavandulyl diphosphate. acs.orgnih.gov
Other Novel Prenyltransferases: The search for novel enzymes has extended beyond those creating irregular monoterpenes to those that prenylate other classes of molecules.
Aromatic Prenyltransferases (PTases): This diverse group of enzymes attaches prenyl groups (like DMAPP or GPP) to electron-rich aromatic acceptors, including flavonoids, stilbenes, and polyketides. researchgate.net This prenylation often enhances the biological activity of the parent molecule. researchgate.net Examples include stilbenoid prenyltransferases (AhR4DT-1, AhR3′DT-1) discovered in peanut, which are responsible for key steps in the diversification of phytoalexins. nih.gov Another example is Mpz10, a membrane-bound prenyltransferase from a marine actinomycete that acts on 1,6-dihydroxyphenazine. plos.org
Cyanobactin Prenyltransferases: Found in cyanobacteria, these enzymes are part of the biosynthetic pathway for ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.org Enzymes like LynF, PatF, and AgcF catalyze the prenylation of specific amino acid residues within a precursor peptide, contributing to the structural diversity and biological activity of macrocyclic cyanobactins. frontiersin.org
The table below provides an overview of some of these novel irregular prenyltransferases.
| Enzyme | Enzyme Class | Organism | Reaction Type | Substrates | Product(s) |
| Chrysanthemyl Diphosphate Synthase (CPPS) | Head-to-Middle Prenyltransferase | Artemisia tridentata, Chrysanthemum cinerariaefolium | Condensation & Cyclopropanation | 2x Dimethylallyl diphosphate | Chrysanthemyl diphosphate ebi.ac.ukrhea-db.org |
| Cyclolavandulyl Diphosphate Synthase (CLDS) | Head-to-Middle Prenyltransferase | Streptomyces sp. CL190 | Condensation & Cyclization | 2x Dimethylallyl diphosphate | Cyclolavandulyl diphosphate acs.orgnih.gov |
| Isosesquilavandulyl Diphosphate Synthase (Mcl22) | Head-to-Middle Prenyltransferase | N/A | Condensation | Dimethylallyl diphosphate, Geranyl diphosphate | Isosesquilavandulyl diphosphate acs.org |
| AhR4DT-1 | Aromatic (Stilbenoid) Prenyltransferase | Peanut (Arachis hypogaea) | Prenylation | Resveratrol, Dimethylallyl diphosphate | Arachidin-2 nih.gov |
| Mpz10 | Aromatic (Phenazine) Prenyltransferase | Streptomyces sp. SpC080624SC-11 | Prenylation | 1,6-dihydroxyphenazine, Dimethylallyl diphosphate | Prenylated phenazines plos.org |
| AgcF | Cyanobactin Prenyltransferase | Microcystis aeruginosa | Peptide Prenylation | AgcE precursor peptide, Dimethylallyl diphosphate | Prenylated argicyclamides frontiersin.org |
Q & A
Q. How do post-translational modifications (PTMs) regulate LPPS activity in planta?
- Methodological Answer :
- Phosphoproteomics (e.g., TiO enrichment + LC-MS/MS) to identify phosphorylation sites modulating LPPS localization or activity .
- Co-immunoprecipitation (Co-IP) with ubiquitination-specific antibodies to assess proteasomal degradation pathways .
- In vitro dephosphorylation assays using alkaline phosphatase to test PTM effects on enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
